Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a fused 3-azabicyclo[3.2.1]octane scaffold with a ketone group at the 6-position and an ethyl ester moiety at the 3-position. This structure combines rigidity from the bicyclic framework with functional groups that enable diverse reactivity, making it valuable in medicinal chemistry and organic synthesis. It is marketed as a research chemical for academic and industrial applications, with pricing and availability details provided by specialty suppliers .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Ethyl Ester Formation
Nortropinone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA), achieving yields up to 98%. Subsequent transesterification replaces the Boc group with ethyl carboxylate:
-
Reaction Conditions :
-
Mechanism :
Direct Alkylation of 3-Oxo-8-Azabicyclo[3.2.1]Octane
This one-pot method avoids intermediate protection:
Lithium Enolate Generation
3-Oxo-8-azabicyclo[3.2.1]octane is treated with LDA (lithium diisopropylamide) to form a lithium enolate, which reacts with ethyl cyanoformate:
Optimization :
-
Temperature : -78°C prevents side reactions.
Cyclization of Linear Precursors
Intramolecular Lactamization
Ethyl 2-amino-4-(2-oxiranyl)butanoate undergoes acid-catalyzed cyclization to form the bicyclic core:
-
Steps :
-
Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|---|
| Boc Protection | Nortropinone | Ethyl chloroformate | 75 | >95% | Industrial |
| Direct Alkylation | 3-Oxo derivative | LDA | 82 | 98% | Lab-scale |
| Cyclization | Linear precursor | PTSA | 60 | 90% | Limited |
Advantages :
-
Boc Protection : High reproducibility and compatibility with automated synthesis.
-
Direct Alkylation : Avoids multi-step protection/deprotection.
Challenges :
Stereochemical Considerations
The 3-azabicyclo[3.2.1]octane scaffold exhibits endo and exo stereoisomers. X-ray crystallography confirms the endo configuration predominates when using LHMDS or LDA. Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) to achieve >90% ee.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-azabicyclo[3.2.1]octane scaffold is a versatile template modified for applications ranging from drug discovery to protecting-group chemistry. Below is a systematic comparison with structurally related analogs:
Substituent Variations: Ethyl vs. tert-Butyl Esters
Notes:
- The tert-butyl group provides superior steric protection compared to ethyl esters, improving stability in acidic/basic conditions .
- The 6-oxo vs. 8-oxo regiochemistry alters the spatial orientation of the ketone, influencing binding affinity in drug-target interactions .
Functional Group Modifications: Amino and Hydroxy Derivatives
Notes:
- The amino derivative (CAS 1780781-02-3) is prioritized in peptide coupling reactions due to its dual reactivity (amine + ester) .
- Hydroxy variants (e.g., CAS 1330766-08-9) enable further functionalization, such as oxidation to ketones or participation in nucleophilic substitutions .
Ring System Variations: Bicyclo[3.2.1]octane vs. Bicyclo[4.2.0]octene
Notes:
Biological Activity
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the chemical formula C10H15NO3 and CAS number 850991-53-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is structurally related to various azabicyclic compounds, which have been studied for their pharmacological properties, particularly in the context of inflammation and pain management.
Structural Characteristics
The molecular structure of ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate includes a bicyclic framework that contributes to its biological activity. The compound features a carboxylate group that may influence its interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory pathways. Ethyl 6-oxo-3-azabicyclo[3.2.1]octane derivatives have been explored for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of azabicyclo[3.2.1]octane possess high inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM) . These findings suggest that modifications to the azabicyclo structure can enhance biological efficacy.
Case Studies
- NAAA Inhibition : A study focusing on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octane compounds revealed that specific structural modifications significantly increased NAAA inhibitory activity . This suggests a promising avenue for developing new anti-inflammatory drugs.
- Pharmacokinetics : Another study highlighted the pharmacokinetic properties of a novel azabicyclic compound that showed favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, and how is stereochemical control achieved?
The synthesis typically involves constructing the bicyclic scaffold via intramolecular cyclization or ring-closing metathesis. Key steps include:
- Cyclization precursors : Starting from a linear amine or ester derivative, such as ethyl 3-aminocyclohexenecarboxylate, followed by oxidation to introduce the oxo group .
- Oxidation : Use of mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation of the bicyclic core .
- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) ensure enantioselectivity. Reaction temperatures below 0°C minimize racemization .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Q. What analytical techniques are recommended for purity assessment and characterization?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 228.2 (calculated molecular weight: 227.27 g/mol) .
- Elemental analysis : Acceptable C, H, N tolerances ±0.3% .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like epimerization or ring-opening?
- Catalyst screening : Replace traditional bases (e.g., K₂CO₃) with DMAP to enhance cyclization efficiency .
- Protecting groups : Use tert-butyl esters instead of ethyl esters for intermediates to reduce steric hindrance during ring closure .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) suppress epimerization .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. docking results)?
- Case study : If the compound shows unexpected inactivity against a protease target predicted to bind strongly:
- Re-evaluate stereochemistry : Test enantiomers via chiral HPLC (Chiralpak IA column) .
- Solvent accessibility in docking : Use explicit solvent MD simulations (AMBER) to assess binding pocket hydration .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly .
Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
- SAR studies : Synthesize analogs lacking the oxo group or with modified ester chains to assess hydrogen bonding and lipophilicity roles .
- Enzyme inhibition assays : Test against serine hydrolases or metalloproteases, monitoring activity via fluorogenic substrates (e.g., Dabcyl-Edans peptides) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- DFT calculations : Optimize transition states for key reactions (e.g., ester hydrolysis) to predict metabolic stability .
- LogP prediction : Use Molinspiration or SwissADME to balance lipophilicity (target LogP ~2.5) for blood-brain barrier penetration .
- MD simulations : Simulate 100-ns trajectories in explicit water to assess conformational stability and aggregation propensity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
